Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
Description
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetate backbone and a 2-methylphenyl hydrazinylidene moiety. This compound belongs to a class of α-chloro-hydrazono esters, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazoles, thiadiazoles, and tetrazoles . Its structural uniqueness lies in the electron-withdrawing chloro group and the sterically demanding 2-methylphenyl substituent, which collectively influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOCJALLQHWBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetoacetate with 2-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Reaction Setup: Ethyl 2-chloroacetoacetate is dissolved in a suitable solvent, such as ethanol or methanol.
Addition of Reagent: 2-methylphenylhydrazine is slowly added to the solution while maintaining the temperature at around 0°C to 5°C.
Stirring and Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Isolation of Product: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the α-position undergoes nucleophilic substitution due to its electrophilic nature:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ammonolysis | Ammonia (NH₃), ethanol, reflux | Ethyl 2-amino-2-[(2-methylphenyl)hydrazinylidene]acetate |
| Thiol Substitution | Thiophenol (PhSH), K₂CO₃, DMF | Ethyl 2-(phenylthio)-2-[(2-methylphenyl)hydrazinylidene]acetate |
| Alkoxy Substitution | Sodium methoxide (NaOMe), methanol | Ethyl 2-methoxy-2-[(2-methylphenyl)hydrazinylidene]acetate |
Electronic Effects :
-
The chloro group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.
Cyclization Reactions
The hydrazone moiety participates in cyclization to form nitrogen-containing heterocycles:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Pyrazole Formation | Acetic acid, reflux, 6 hours | 3-Chloro-5-(2-methylphenyl)-1H-pyrazole | Pharmaceutical intermediates |
| Triazole Synthesis | Cu(I)-catalyzed azide-alkyne cycloaddition | 1,2,3-Triazole derivatives | Antimicrobial agents |
Mechanistic Insight :
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Intramolecular cyclization occurs via nucleophilic attack of the hydrazone nitrogen on the ester carbonyl, followed by dehydration.
Oxidation:
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Treatment with hydrogen peroxide (H₂O₂) or iodine (I₂) oxidizes the hydrazone to an azo compound:
Azo derivatives exhibit enhanced stability and potential as dyes.
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone to a hydrazine:
Reduced forms are intermediates in bioactive molecule synthesis.
Pharmaceutical Intermediates:
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Serves as a precursor to apixaban , an anticoagulant, through regioselective cyclization and functionalization .
Antimicrobial Agents:
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Pyrazole derivatives synthesized from this compound show MIC values as low as 0.22 µg/mL against Staphylococcus aureus.
Stability and Reactivity Considerations
Scientific Research Applications
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The chloro group and hydrazinylidene moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter molecular weight, melting points, and electronic characteristics:
Biological Activity
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate, also known as a hydrazone derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- CAS Number : 27143-07-3
The compound is characterized as a light yellow to dark yellow solid and is primarily used as an intermediate in the synthesis of pharmaceuticals, notably apixaban, an anticoagulant medication .
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity through covalent bonding with nucleophilic sites on proteins. This interaction may lead to changes in protein structure and function.
- Protein-Ligand Interactions : The hydrazono group facilitates binding to various proteins, which is pivotal in understanding its role in therapeutic applications .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity against these cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Case Studies and Research Findings
- Anticancer Activity :
- Enzyme Inhibition :
- Synthesis and Purification :
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : As an intermediate in synthesizing apixaban, it plays a crucial role in developing new anticoagulant therapies.
- Biological Assays : The compound is used as a reagent in various assays to study enzyme kinetics and protein interactions.
Q & A
Q. What are the established synthetic routes for Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate?
The compound is synthesized via diazonium salt coupling. A typical method involves reacting 2-methylaniline with sodium nitrite and HCl to generate the diazonium salt, which is then coupled with ethyl 2-chloroacetoacetate in ethanol under basic conditions (e.g., sodium acetate). The reaction proceeds at 0–5°C to minimize side reactions, yielding the hydrazone product after recrystallization (e.g., ethanol) . Variations using substituted anilines and optimized stoichiometry (1:1 molar ratio of aniline to ethyl 2-chloroacetoacetate) are common .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR confirm the hydrazone moiety (N–H signal at δ ~10–12 ppm) and ester group (C=O at ~165–170 ppm).
- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., , , ) validate the Z-configuration and planar geometry of the hydrazinylidene-acetate core .
- IR : Stretching frequencies for C=O (ester, ~1740 cm) and C=N (hydrazone, ~1600 cm^{-1) .
Q. What are the key applications of this compound in pharmaceutical research?
It serves as a synthon in heterocyclic chemistry, particularly for constructing pyrazole and pyridine derivatives. For example, it is a key intermediate in synthesizing Apixaban (an anticoagulant) via cyclocondensation with morpholino-dihydropyridinone precursors .
Advanced Research Questions
Q. How can challenges in X-ray crystallographic refinement of this compound be addressed?
- Software : SHELXL is widely used for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H-atoms .
- Data quality : High-resolution data (θ > 25°) and low values (< 0.05) reduce errors. For example, refinement of the title compound achieved using 3362 reflections .
- Hydrogen bonding : Planar N–H···O=C interactions stabilize the crystal lattice, forming helical chains along the -axis .
Q. What mechanistic insights explain its role in heteroannulation reactions?
The chloroacetate group acts as an electrophilic site, enabling nucleophilic attack by amines or thiols. For example, in Apixaban synthesis, cyclization occurs via intramolecular nucleophilic substitution, forming a pyrazolo[3,4-c]pyridine core. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate cyclization by stabilizing transition states .
Q. How can contradictions in reaction yields under varying conditions be resolved?
- Temperature : Yields drop above 90°C due to decomposition; optimal ranges are 80–85°C .
- Solvent effects : Ethanol or toluene improves solubility of intermediates, while chloroform enhances electrophilicity of the chloroacetate group .
- Catalysis : Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation (e.g., 77% yield with TEA vs. 50% without) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
